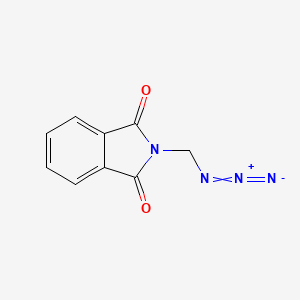

Phthalimide, N-(azidomethyl)-

描述

Significance and Role as a Versatile Synthetic Intermediate

The significance of N-(azidomethyl)phthalimide lies in its role as a versatile synthetic intermediate, enabling the introduction of key functional groups into a variety of molecular frameworks. ontosight.ai It serves as a precursor for the synthesis of diverse biologically active compounds, including peptides and heterocyclic systems. ontosight.ai The compound's versatility is demonstrated through its participation in several important chemical transformations.

One of its primary applications is in the construction of 1,2,3-triazole rings through 1,3-dipolar cycloaddition reactions. researchgate.net Research has shown that N-(azidomethyl)phthalimide reacts with alkyne partners, such as N-prop-2-ynylphthalimide, under both thermal and copper-catalyzed conditions to form di(phthalimidomethyl)-1,2,3-triazole derivatives. researchgate.net This type of reaction, often categorized under the umbrella of "click chemistry," is highly valued for its efficiency and specificity in creating stable linkages between molecular fragments.

Furthermore, N-(azidomethyl)phthalimide functions as a protected form of aminomethylamine. The phthalimide (B116566) group acts as a protecting group for the nitrogen atom, a strategy widely employed in organic synthesis known as the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com In a typical Gabriel synthesis, potassium phthalimide is alkylated, followed by the liberation of a primary amine. masterorganicchemistry.com Similarly, the azidomethyl group within N-(azidomethyl)phthalimide serves as a latent primary amine. The azide (B81097) can be converted to an amine group through reduction, providing a pathway for further functionalization or coupling reactions. ontosight.ai This dual functionality makes the compound an efficient reagent for introducing a protected aminomethyl moiety into target molecules.

The synthesis of N-(azidomethyl)phthalimide itself can be achieved through methods such as the direct alkylation of phthalimide or via a nucleophilic substitution approach that utilizes phase-transfer catalysis with reagents like tetrabutylammonium (B224687) iodide. researchgate.net

Overview of the Azidomethyl Moiety within Phthalimide Scaffolds

The chemical utility of N-(azidomethyl)phthalimide is a direct result of the interplay between its two core components: the phthalimide scaffold and the azidomethyl moiety.

The phthalimide scaffold, characterized by the –CO–N(R)–CO– structure, is more than just a passive framework. researchgate.net The two electron-withdrawing carbonyl groups attached to the nitrogen atom significantly influence its chemical properties. masterorganicchemistry.com This arrangement reduces the nucleophilicity of the nitrogen atom compared to a simple amine, which prevents undesirable side reactions like over-alkylation. masterorganicchemistry.com This feature is fundamental to the Gabriel synthesis, where the phthalimide group ensures that only a single alkylation occurs, leading to the clean formation of primary amines after deprotection. masterorganicchemistry.comlibretexts.org In N-(azidomethyl)phthalimide, this scaffold provides a stable and robust platform for the attached azidomethyl group.

The azidomethyl moiety (–CH2N3) is a highly versatile functional group. Its primary roles in synthesis include:

Amine Precursor: The azide group is readily reduced to a primary amine (–NH2). ontosight.ailibretexts.org This transformation provides a reliable method for introducing a reactive nitrogen center that can be used in subsequent steps, such as amide bond formation.

Cycloaddition Partner: As mentioned, the azide group is a classic 1,3-dipole. It reacts efficiently with alkynes to form stable, five-membered triazole rings. researchgate.net This reaction is a cornerstone of modern chemical ligation strategies for creating complex molecular architectures.

The combination of the stable, protecting nature of the phthalimide ring with the reactive versatility of the azide group makes N-(azidomethyl)phthalimide a uniquely powerful reagent. ontosight.airesearchgate.net It effectively acts as a stable, crystalline carrier for the synthetically useful +CH2N3 fragment, which can be converted into an aminomethyl group or used to build heterocyclic structures. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

2-(azidomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLEUNDCSFOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181464 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-88-5 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Azidomethyl Phthalimide Transformations

Azide (B81097) Group Reactivity in Cycloaddition Reactions

The azide moiety of N-(azidomethyl)phthalimide is a versatile functional group, primarily utilized as a 1,3-dipole in cycloaddition reactions. This reactivity allows for the formation of stable five-membered heterocyclic rings, most notably triazoles, through reactions with various unsaturated systems known as dipolarophiles. The electronic nature and accessibility of the azide group in N-(azidomethyl)phthalimide make it an effective building block in the synthesis of complex molecules.

The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction for N-(azidomethyl)phthalimide, involving its reaction with an alkyne to produce a 1,2,3-triazole ring. wikipedia.org This reaction can be performed under thermal conditions or with metal catalysis, each pathway offering distinct advantages and regiochemical outcomes. wikipedia.org The fundamental reaction involves the concerted [4π + 2π] cycloaddition of the azide (a 4π electron component) and the alkyne (a 2π electron component). organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. organic-chemistry.orgacs.org It is a prominent example of "click chemistry," characterized by high yields, mild reaction conditions, and simple product isolation. organic-chemistry.org Unlike the thermal counterpart, the CuAAC reaction proceeds exclusively to yield the 1,4-disubstituted triazole isomer. wikipedia.org The mechanism is not a concerted cycloaddition but involves a stepwise process mediated by the copper(I) catalyst. The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This directed pathway ensures high regioselectivity.

In a study involving the reaction of N-(azidomethyl)phthalimide with N-prop-2-ynylphthalimide, the use of a copper(I) catalyst in a dichloromethane (B109758) (CH2Cl2) and water (H2O) solvent system at room temperature afforded the 1,4-disubstituted di(phthalimidomethyl)-1,2,3-triazole in high yield. researchgate.net This highlights the efficiency of the CuAAC pathway for phthalimide-containing substrates. The reaction is significantly accelerated compared to the thermal process, with reaction times often reduced to a few hours at ambient temperature. science.gov

| Substrates | Catalyst System | Solvent | Temperature | Time | Product | Yield |

| N-(azidomethyl)phthalimide, N-prop-2-ynylphthalimide | Cu(OAc)2, Sodium Ascorbate | CH2Cl2/H2O | Room Temp. | 24 h | 1,4-Di(phthalimidomethyl)-1,2,3-triazole | 85% |

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and results in a mixture of regioisomers. wikipedia.orgorganic-chemistry.org When N-(azidomethyl)phthalimide reacts with a terminal alkyne under purely thermal conditions, it generally produces both the 1,4- and 1,5-disubstituted 1,2,3-triazole products. wikipedia.org The lack of regioselectivity arises from the similar energy levels of the two possible Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

For instance, the thermal reaction between N-(azidomethyl)phthalimide and N-prop-2-ynylphthalimide requires heating in toluene (B28343) and leads to a mixture of the 1,4- and 1,5-isomers. researchgate.net The separation of these isomers can be challenging, which often makes the catalytic versions of the reaction more synthetically useful.

| Substrates | Solvent | Temperature | Time | Products | Yield (Ratio) |

| N-(azidomethyl)phthalimide, N-prop-2-ynylphthalimide | Toluene | Reflux | 72 h | 1,4- and 1,5-Di(phthalimidomethyl)-1,2,3-triazoles | 72% (1:1) |

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, offering exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgchalmers.se This reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, providing access to fully-substituted triazoles. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC differs fundamentally from that of CuAAC. organic-chemistry.org It is believed to proceed through the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. chalmers.senih.gov Subsequent reductive elimination yields the 1,5-triazole product. nih.gov This pathway dictates the observed regioselectivity, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.gov Primary azides, such as N-(azidomethyl)phthalimide, are effective substrates in this transformation. organic-chemistry.org

| Catalyzed Reaction | Catalyst | Regioselectivity | Alkyne Scope |

| CuAAC | Copper(I) | 1,4-disubstituted | Terminal only |

| RuAAC | Ruthenium(II) (e.g., Cp*RuCl) | 1,5-disubstituted | Terminal & Internal |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145). nih.govd-nb.info The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. nih.gov This is particularly advantageous in biological and materials science applications where metal toxicity is a concern. nih.gov

The reaction of an azide like N-(azidomethyl)phthalimide with a strained cyclooctyne derivative, such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN), would be expected to proceed efficiently to form a stable, fused triazole product. d-nb.infonih.gov The reaction is highly selective and atom-efficient. d-nb.info While direct studies on N-(azidomethyl)phthalimide in SPAAC are not prevalent, the successful reaction of the closely related N-(3-azidopropyl)phthalimide with cyclooctynes demonstrates the suitability of phthalimide-containing azides for this methodology. researchgate.net The rate of the cycloaddition can be tuned by modifying the structure of the cyclooctyne. nih.gov

| Common Strained Alkyne | Acronym | Key Feature |

| Bicyclo[6.1.0]nonyne | BCN | High strain, fast kinetics |

| Dibenzocyclooctynol | DIBO | High reactivity, functional handle |

| Azacyclooctyne | Water-soluble derivatives available |

While alkynes are the most common dipolarophiles for reactions with N-(azidomethyl)phthalimide, the azide group can also undergo 1,3-dipolar cycloaddition with other π-systems, such as alkenes and nitriles.

The reaction of organic azides with alkenes leads to the formation of triazoline rings. These reactions are often less facile than those with alkynes and may require activation, for example, by using electron-deficient alkenes. organic-chemistry.org The resulting triazolines can sometimes be unstable, potentially undergoing rearrangement or elimination of dinitrogen to form aziridines.

Cycloaddition with nitriles provides a route to tetrazoles. This reaction typically requires harsher conditions, such as high temperatures or Lewis acid catalysis, to overcome the lower reactivity of the nitrile triple bond compared to an alkyne. The reaction of N-(azidomethyl)phthalimide with a nitrile would yield a 1,5-disubstituted tetrazole, a valuable heterocyclic scaffold in medicinal chemistry.

Huisgen 1,3-Dipolar Cycloaddition

Reductions of the Azidomethyl Moiety

The reduction of the azido (B1232118) group in N-(azidomethyl)phthalimide to a primary amine is a key transformation, enabling its use as a protected aminomethyl synthon. The two most prominent methods for this conversion are the Staudinger reduction and catalytic hydrogenation.

The Staudinger reduction provides a mild and efficient method for converting organic azides, including N-(azidomethyl)phthalimide, into primary amines. nih.govorganic-chemistry.org The reaction proceeds in two main steps, utilizing a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), followed by aqueous workup. wikipedia.org

The phosphazide (B1677712) intermediate is generally unstable and rapidly undergoes cyclization through a four-membered ring transition state. alfa-chemistry.comnrochemistry.com This transition state facilitates the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. The loss of N₂ results in the formation of an iminophosphorane, also known as an aza-ylide. organic-chemistry.orgalfa-chemistry.com This iminophosphorane is a key intermediate that can be isolated in some cases, particularly when the reaction is conducted in aprotic solvents. alfa-chemistry.com

The final step is the hydrolysis of the iminophosphorane upon aqueous workup. The iminophosphorane is treated with water, leading to the formation of the desired primary amine, N-(aminomethyl)phthalimide, and a stable phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The strong P=O bond formed in the byproduct provides a significant thermodynamic driving force for the hydrolysis step. alfa-chemistry.com

Step 1 (Iminophosphorane Formation): R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Step 2 (Hydrolysis): R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

This method is highly chemoselective and tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis.

Catalytic hydrogenation is a widely used alternative for the reduction of azides. This method typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). thieme-connect.decommonorganicchemistry.com The reaction is generally clean and high-yielding. For N-(azidomethyl)phthalimide, the azido group is selectively reduced to the corresponding primary amine without affecting the phthalimide (B116566) carbonyl groups. rsc.org

The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. thieme-connect.dethalesnano.com The process involves the catalytic transfer of hydrogen to the azide on the surface of the metal catalyst. thieme-connect.de While the detailed mechanism on the catalyst surface is complex, it is understood to proceed through a series of intermediate steps. Other catalysts like Raney nickel can also be employed, particularly if other functional groups sensitive to hydrogenolysis (like aromatic halogens) are present. commonorganicchemistry.com

Other reduction methodologies for azides exist, though they are less commonly applied to substrates like N-(azidomethyl)phthalimide compared to the Staudinger reduction and catalytic hydrogenation. These can include reduction with metal hydrides like lithium aluminum hydride (LiAlH₄); however, these strong reducing agents can also reduce the carbonyl groups of the phthalimide moiety, leading to a lack of selectivity. organic-chemistry.org

The table below summarizes typical conditions for the primary reduction methods.

| Method | Reagents & Catalyst | Solvent | Product |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | Tetrahydrofuran (THF) or Ether | N-(aminomethyl)phthalimide |

| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | N-(aminomethyl)phthalimide |

Mechanistic Studies of Reaction Pathways

Understanding the reaction pathways of N-(azidomethyl)phthalimide transformations requires detailed investigation of the intermediates, transition states, and energetic factors that govern the reactions.

The identification of reaction intermediates is crucial for confirming proposed mechanisms.

Staudinger Reduction Intermediates: In the Staudinger reduction of N-(azidomethyl)phthalimide, two principal intermediates are proposed. The first is the linear phosphazide , formed from the initial nucleophilic attack of triphenylphosphine on the azide. organic-chemistry.orgysu.am This species is typically transient. The second, more stable intermediate is the iminophosphorane (aza-ylide) , which is formed after the elimination of N₂. alfa-chemistry.comnrochemistry.com In some related Staudinger ligations, this iminophosphorane has been observed and characterized using ³¹P NMR spectroscopy. ysu.am

Catalytic Hydrogenation Intermediates: The intermediates in catalytic hydrogenation are surface-bound and transient, making them difficult to observe directly. The reduction is thought to proceed stepwise, potentially involving partially hydrogenated species like triazenes and hydrazines on the catalyst surface before the final amine is released.

Radical Intermediates: In other transformations, particularly those initiated by light or radical initiators, a phthalimidyl radical can be formed. nih.gov For example, photolysis of N-halo or N-acyloxyphthalimide derivatives can generate such radicals, which can then participate in C-C or C-N bond-forming reactions. acs.org While not a reduction, this highlights another potential reactive intermediate pathway for the phthalimide functional group under specific conditions.

Phosphonium Salt Intermediates: In reactions analogous to the Mitsunobu reaction where N-haloimides are used, imido-phosphonium salts have been identified as key reactive intermediates. nih.gov These are formed from the reaction of an N-haloimide with a phosphine and act as the activating species for subsequent nucleophilic attack. nih.gov

Computational and experimental studies provide insight into the transition states of key reaction steps.

Staudinger Reduction Transition State: The conversion of the phosphazide intermediate to the iminophosphorane is a critical step in the Staudinger reduction. This step proceeds through a four-membered cyclic transition state involving the phosphorus atom, the α- and γ-nitrogens of the original azide, and the carbon to which the azide was attached. alfa-chemistry.comnrochemistry.com This strained ring structure facilitates the cleavage of the Nα-Nβ bond and the P-Nγ bond, leading to the release of stable N₂ gas.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to analyze transition states in related phthalimide reactions. For instance, in the visible-light-mediated N-arylation of phthalimide, the transition state for the homolytic cleavage of an N-I bond was calculated to have a low activation energy (11.3 kcal/mol), supporting the proposed radical mechanism. nih.gov Similar computational approaches could be applied to model the transition states in the reduction of N-(azidomethyl)phthalimide to provide detailed geometric and energetic information.

Kinetic and thermodynamic data quantify the rates and energetic favorability of reactions.

The following table presents representative kinetic and thermodynamic data for analogous reactions.

| Parameter | Reaction Type | Value | Significance |

| Second-Order Rate Constant (k) | Staudinger Ligation (Alkyl Azide) | (2.5 ± 0.2) × 10⁻³ M⁻¹ s⁻¹ ysu.am | Quantifies the reaction speed under specific conditions. |

| Gibbs Free Energy (ΔG) | Imine Hydrogenation | -4.3 kcal/mol nih.gov | Indicates a thermodynamically spontaneous reaction. |

| Enthalpy (ΔH) | Metal Hydride Formation | -21 to -44 kJ/mol H₂ mdpi.com | Shows the exothermic nature of hydrogen binding. |

| Entropy (ΔS) | Metal Hydride Formation | -57 to -150 J/K·mol H₂ mdpi.com | Reflects the increase in order as gas is consumed. |

Applications of N Azidomethyl Phthalimide in Advanced Organic Synthesis

Construction of Triazole Derivatives

The azide (B81097) group in N-(azidomethyl)phthalimide is a key functional group for the synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes. This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov In this reaction, N-(azidomethyl)phthalimide reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted regioisomer. acs.orgnih.gov This high regioselectivity is a hallmark of the CuAAC reaction. nih.gov The reaction is often carried out under mild conditions, such as at room temperature and in aqueous or organic solvents. acs.orgrsc.org Various copper sources can be used, including copper(I) iodide (CuI) and copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. rsc.orgnih.govorganic-chemistry.org

For instance, new 1,2,3-triazole phthalimide (B116566) derivatives have been synthesized in good yields via the 1,3-dipolar cycloaddition of N-(azido-alkyl)phthalimides and terminal alkynes. nih.gov The use of N-(azidomethyl)phthalimide in these reactions provides a straightforward route to introduce a phthalimidomethyl group at the 1-position of the triazole ring. This moiety can be further elaborated, as the phthalimide group serves as a protected form of a primary amine.

Table 1: Examples of Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

| Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Reference |

| N-propargyl phthalimide | CuI, Triethylamine | Dichloromethane (B109758) | 62-88 | nih.gov |

| Phenylacetylene | CuI | EtOH/H2O | Not specified | acs.orgnih.gov |

| Terminal Alkynes | Copper(II) sulfate, Sodium ascorbate | Water | Very good | rsc.org |

This table is interactive. Click on the headers to sort the data.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

While copper catalysis favors the formation of 1,4-disubstituted triazoles, the use of ruthenium catalysts in azide-alkyne cycloadditions (RuAAC) directs the reaction towards the synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.govnih.gov This complementary regioselectivity provides access to a different class of triazole isomers. The RuAAC reaction is also compatible with a range of functional groups and solvents. nih.gov

The reaction of N-(azidomethyl)phthalimide with terminal alkynes in the presence of a suitable ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(cod)]), leads to the formation of 1-(phthalimidomethyl)-5-substituted-1,2,3-triazoles. nih.gov This method offers a reliable strategy for introducing the phthalimidomethyl group at the 1-position while controlling the substitution pattern on the triazole ring.

Table 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

| Alkyne Reactant | Catalyst | Solvent | Temperature (°C) | Reference |

| Phenylacetylene | [Cp*RuCl(cod)] | 1,2-dichloroethane | 45 | nih.gov |

| Terminal Alkynes | Ruthenium catalyst | Aprotic solvents | Not specified | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Formation of Bis-phthalimide Triazole Systems

N-(azidomethyl)phthalimide can be reacted with an alkyne that also contains a phthalimide group, such as N-propargylphthalimide, to generate bis-phthalimide triazole systems. researchgate.net These reactions can be performed under both thermal and copper-catalyzed conditions. researchgate.net The resulting molecules, containing two phthalimide units linked by a triazole spacer, are of interest due to their potential for enhanced biological activities. researchgate.net

The 1,3-dipolar cycloaddition between N-(azidomethyl)phthalimide and N-propargylphthalimide can lead to the formation of both 1,4- and 1,5-di(N-phthalimidomethyl)-1,2,3-triazoles, depending on the reaction conditions. researchgate.net Copper(I) catalysis directs the reaction to the 1,4-disubstituted isomer, while thermal conditions can lead to a mixture of both isomers. researchgate.net

Role as a Modular Building Block for Complex Architectures

Beyond triazole synthesis, N-(azidomethyl)phthalimide serves as a key building block for the construction of more complex nitrogen-containing heterocyclic systems and for the introduction of the versatile azide functionality into diverse molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoindolones, Triazolo[1,5-b]Current time information in Bangalore, IN.nih.govbenzodiazepines)

The phthalimide group within N-(azidomethyl)phthalimide can be transformed to generate other heterocyclic structures. For example, derivatives of isoindolin-1-one (B1195906) can be synthesized from phthalimide precursors. researchgate.net The reactivity of the azide group can be harnessed to construct fused heterocyclic systems.

Benzodiazepines are an important class of compounds, and their derivatives, such as triazolobenzodiazepines, are of significant interest. nih.govchemrevlett.com While direct synthesis of triazolo[1,5-b] Current time information in Bangalore, IN.nih.govbenzodiazepines from N-(azidomethyl)phthalimide is not explicitly detailed in the provided context, the general principle of using azides to form fused triazole rings with other heterocyclic systems is well-established. nih.gov For example, benzodiazepines can be precursors for fused triazolo-benzodiazepines. nih.gov

Introduction of Azide Functionality into Diverse Molecular Scaffolds

N-(azidomethyl)phthalimide acts as a reagent for introducing the azidomethyl group, and by extension, the azide functionality, into various molecules. The azide group is a valuable functional group in organic synthesis due to its ability to be converted into a wide range of other nitrogen-containing functionalities, such as amines, amides, and other heterocycles like tetrazoles. acs.orgresearchgate.net

This introduction can be achieved through various reactions. For example, N-(azidomethyl)phthalimide can be synthesized from N-(bromomethyl)phthalimide and sodium azide. googleapis.com This highlights the role of the phthalimide moiety in stabilizing the azidomethyl group. The resulting N-(azidomethyl)phthalimide can then be used in subsequent reactions to incorporate the azidomethyl-phthalimide unit into a larger molecule. For instance, it can be used in cycloaddition reactions or other coupling reactions to build complex molecular architectures. rsc.orgrsc.org The phthalimide group can later be removed to unmask a primary amine, providing further opportunities for diversification. organic-chemistry.org

Derivatization for Bioconjugation and Chemical Labeling

N-(azidomethyl)phthalimide serves as a valuable precursor in bioconjugation and chemical labeling, primarily through the versatile reactivity of its azide group. The azide moiety allows for highly specific and efficient coupling with other molecules, most notably via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgmdpi.com This reaction forms a stable triazole linkage, effectively tethering the phthalimide group to a target biomolecule or surface.

The derivatization process typically involves reacting N-(azidomethyl)phthalimide with a molecule containing a terminal alkyne. This strategy has been employed to synthesize novel 1,2,3-triazole phthalimide derivatives. nih.gov For instance, research has demonstrated the synthesis of di(phthalimidomethyl)-1,2,3-triazole hybrids through the 1,3-dipolar cycloaddition of N-(azidomethyl)phthalimide with N-prop-2-ynylphthalimide. researchgate.net Such reactions are valued for their high yields and the mild conditions under which they can be performed, which is crucial when working with sensitive biological molecules. acs.org

The resulting conjugates are explored for various applications. The phthalimide structure itself is a pharmacophore found in many biologically active compounds, and its inclusion can impart specific properties to the labeled molecule. researchgate.nettpcj.orgnih.gov Furthermore, the azide group's ability to participate in chelation-assisted CuAAC reactions can enhance reaction rates, allowing for the site-specific modification of proteins and peptides under mild conditions. nih.gov This enables the precise attachment of functional molecules like fluorophores or biotin (B1667282) for detection and analysis purposes. nih.govtcichemicals.com While research on other isomers like 4-azidophthalimide (AzPI) has shown utility in the affinity labeling of proteins in cell lysates, the azidomethyl group provides a flexible linker that is synthetically accessible for creating a variety of bioconjugates. rsc.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | N-(azidomethyl)phthalimide, N-prop-2-ynylphthalimide | di(phthalimidomethyl)-1,2,3-triazole | Forms stable triazole linkage; high yield. | researchgate.net |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-(azido-alkyl)phthalimides, Terminal Alkynes | 1,2,3-Triazole Phthalimide Derivatives | High efficiency and selectivity; mild reaction conditions. | nih.govacs.org |

| Chelation-Assisted CuAAC | Azide-labeled proteins, Alkynes | Site-specifically modified proteins | Enhanced reaction rates; specific N-terminal modification. | nih.gov |

Applications in Polymer Science and Materials Chemistry

The phthalimide moiety is utilized in polymer science to enhance the thermal and mechanical properties of materials. nih.govvinca.rs N-(azidomethyl)phthalimide offers a route to incorporate this functional group into polymer chains or onto material surfaces using modern synthetic methods, particularly post-polymerization modification via click chemistry. beilstein-journals.orgsemanticscholar.org

Integration into Polymeric Materials (e.g., Polymeric Nanocomposites)

N-(azidomethyl)phthalimide can be integrated into polymeric materials to create advanced functional nanocomposites. The azide group provides a chemical handle for covalently bonding the phthalimide unit to a polymer backbone that has been functionalized with alkyne groups. This "grafting-to" approach, a key strategy in post-polymerization modification, allows for precise control over the final structure and properties of the material. beilstein-journals.orgthe-innovation.org

While direct studies on N-(azidomethyl)phthalimide in nanocomposites are emerging, extensive research on analogous structures provides a strong precedent. For example, polymers derived from N-phthalimidomethyl methacrylate (B99206) (PNPMMA), synthesized from the related compound N-(bromomethyl)phthalimide, have been successfully used to create polymeric nanocomposites with fillers like titanium dioxide (TiO₂). vinca.rs In these studies, the integration of the phthalimide-containing polymer with TiO₂ resulted in materials with altered glass transition temperatures and thermal stability. vinca.rs The direct mixing of poly(N-phthalimidomethyl methacrylate) with high weight percentages of TiO₂ has been shown to create hybrid nanocomposites with modified physico-mechanical properties. vinca.rs

The synthesis of such composites can be achieved through various methods, including in-situ polymerization, where monomers are polymerized in the presence of nanofillers, and solution mixing. mdpi.com The in-situ approach often leads to a more uniform dispersion of the nanofiller within the polymer matrix, enhancing interfacial compatibility. mdpi.com The use of N-(azidomethyl)phthalimide in a click chemistry-based polymerization or modification process would offer a highly efficient and specific method for creating well-defined polymer-nanofiller interfaces in composites. semanticscholar.org

| Polymer/Composite System | Precursor/Monomer | Filler/Modifier | Key Finding | Reference |

| Poly(N-phthalimidomethyl methacrylate) Nanocomposite | N-phthalimidomethyl methacrylate (from N-(bromomethyl)phthalimide) | Titanium Dioxide (TiO₂) | The glass transition temperature of the polymer was 138.2 °C; nanocomposite showed altered thermal resistance. | vinca.rs |

| α-Phthalimidopoly(styrene) | N-(bromomethyl)phthalimide (initiator) | Styrene | Synthesis via atom transfer radical polymerization (ATRP). | sigmaaldrich.com |

| Carborane-Containing Polymers | N-(bromomethyl)phthalimide (alkylating agent) | Carborane Clusters | Incorporation of phthalimide moiety into specialized polymer chains. | acs.org |

Surface Functionalization Applications

Surface functionalization is a critical process for modifying the properties of materials to achieve desired outcomes, such as improved biocompatibility, controlled wettability, or specific binding capabilities. mdpi.comnih.govmdpi.com N-(azidomethyl)phthalimide is an ideal reagent for surface modification due to the azide group's ability to participate in click reactions. mdpi.com

This strategy allows for the covalent attachment of the phthalimide group to surfaces that have been pre-functionalized with alkyne groups. The CuAAC reaction is highly efficient and can be performed under aqueous conditions, making it suitable for modifying a wide range of material surfaces, from nanofibers to polymer substrates like polystyrene. mdpi.commdpi.com This method introduces a robust, covalently-bound functional layer onto the material.

The process involves first introducing a reactive partner for the azide onto the surface. For silica-based materials or polymers with hydroxyl groups, this can be achieved by treating the surface with an alkyne-containing silane. For other polymers, plasma treatment or other chemical methods can introduce functionalities that are then converted to alkynes. mdpi.com The alkyne-modified surface is then exposed to a solution of N-(azidomethyl)phthalimide, often with a copper catalyst, to "click" the molecule into place. This approach has been used to create bifunctional surfaces by combining azido (B1232118) monolayers with other functional groups, such as amines, to create patterned or mixed surfaces for advanced applications. db-thueringen.de The resulting phthalimide-functionalized surface can exhibit altered chemical and physical properties, useful in creating materials for biosensors, specialized coatings, and microarrays. mdpi.comdb-thueringen.de

Computational and Theoretical Chemistry Studies of N Azidomethyl Phthalimide and Its Reactions

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the properties of N-(azidomethyl)phthalimide. A comprehensive DFT analysis, often utilizing specific functionals and basis sets, underpins the theoretical understanding of this molecule. researchgate.net Such studies are foundational for predicting its behavior in various chemical environments. mdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. researchgate.netphyschemres.org For N-(azidomethyl)phthalimide, the energies of these orbitals have been calculated to predict its role in reactions, such as 1,3-dipolar cycloadditions. researchgate.net

The HOMO-LUMO energy gap is a significant parameter indicating the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. chemmethod.com DFT calculations have determined the specific energy values for N-(azidomethyl)phthalimide's frontier orbitals. researchgate.net These calculations show that the HOMO is primarily located on the azide (B81097) group, while the LUMO is distributed over the phthalimide (B116566) moiety. researchgate.net This separation is characteristic of its function as a dipole in cycloaddition reactions. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for N-(azidomethyl)phthalimide

| Property | Energy (eV) |

|---|---|

| EHOMO | -7.21 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.96 |

Data sourced from a complete DFT analysis. researchgate.net

Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and identify its reactive sites. researchgate.net The MESP map illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For phthalimide derivatives, MESP plots are used to evaluate reactive centers within the molecule. researchgate.net In N-(azidomethyl)phthalimide, the MESP would be expected to show a negative potential (red/yellow regions) around the terminal nitrogen atoms of the azide group and the carbonyl oxygen atoms of the phthalimide ring, indicating their nucleophilic character. Conversely, a positive potential (blue regions) would be anticipated around the hydrogen atoms of the aromatic ring. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Theoretical vibrational spectra can be calculated using DFT, which helps in the assignment of experimental FT-IR and FT-Raman bands. su.se For N-(azidomethyl)phthalimide, a key predicted vibrational mode is the antisymmetric stretching of the azide group (N₃). mdpi.com Computational studies predict this characteristic band to appear in the infrared spectrum, and its position is confirmed by experimental data. researchgate.net Specifically, a strong absorption band for the azide group in the IR spectrum has been identified at 2129 cm⁻¹. researchgate.net The carbonyl groups of the phthalimide ring are also predicted to show strong characteristic stretching vibrations. nih.gov

Table 2: Predicted and Experimental Vibrational Frequencies for N-(azidomethyl)phthalimide

| Functional Group | Predicted Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Azide (N₃) | Antisymmetric Stretch | ~2100 | 2129 researchgate.net |

| Carbonyl (C=O) | Symmetric/Asymmetric Stretch | ~1750-1760 | 1750-1760 researchgate.net |

Calculated frequencies are typical values for these functional groups based on theoretical models; experimental values are from cited research. researchgate.netmdpi.com

DFT calculations can be extended to compute various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy. nist.govepj-conferences.org These calculations are derived from the vibrational frequencies and optimized molecular structure obtained from the DFT analysis. nasa.gov By determining these thermodynamic functions, the stability of N-(azidomethyl)phthalimide under different conditions can be assessed, and the spontaneity of its reactions can be predicted. While specific values for N-(azidomethyl)phthalimide are not always explicitly published in reactivity studies, the methods for their calculation are well-established in computational chemistry. ruhr-uni-bochum.de

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical reactions involving N-(azidomethyl)phthalimide. nih.gov These models can predict the most likely pathways for a reaction and explain the observed product selectivity.

Computational studies have been used to explain the regioselectivity observed in the 1,3-dipolar cycloaddition reactions of N-(azidomethyl)phthalimide with alkynes. researchgate.net The reaction can theoretically yield two different regioisomers (1,4- and 1,5-disubstituted triazoles). By analyzing the frontier molecular orbitals of the reactants, the preferred reaction pathway can be determined. researchgate.net

The analysis involves comparing the energy differences between the HOMO of the azide and the LUMO of the dipolarophile (the alkyne), and the LUMO of the azide and the HOMO of the dipolarophile. researchgate.net The reaction pathway with the smaller energy gap is generally favored. For the reaction of N-(azidomethyl)phthalimide, it has been shown that the interaction between the HOMO of the dipolarophile and the LUMO of the azide (HOMOdipolarophile-LUMOdipole) has a smaller energy gap compared to the alternative interaction. researchgate.net This finding suggests that the reaction is controlled by this specific orbital interaction, which successfully explains the experimentally observed regioselectivity and the formation of the major product. researchgate.net

Understanding Regioselectivity and Stereoselectivity

Computational studies, particularly Density Functional Theory (DFT), have been pivotal in explaining the outcomes of reactions involving N-(azidomethyl)phthalimide, most notably in 1,3-dipolar cycloadditions. These reactions can potentially form different constitutional isomers (regioisomers), and understanding why one is formed preferentially is a key area of research.

In the 1,3-dipolar cycloaddition between N-(azidomethyl)phthalimide and an alkyne like N-prop-2-ynylphthalimide, two regioisomers, 1,4- and 1,5-disubstituted 1,2,3-triazoles, can be formed. researchgate.net DFT calculations have been employed to analyze the reaction pathways. researchgate.net The regioselectivity of such cycloadditions is often explained using Frontier Molecular Orbital (FMO) theory. researchgate.net However, recent DFT studies indicate that analyzing local electrophilicity (ωk) and local nucleophilicity (Nk) provides a more accurate prediction of the reaction's regioselectivity. researchgate.net

For the reaction between N-(azidomethyl)phthalimide (azide) and N-prop-2-ynylphthalimide (alkyne), DFT calculations show that the analysis of local electrophilicity of the electrophile and nucleophilic Fukui functions of the nucleophile correctly predicts the formation of the 1,4-regioisomer, which is the experimentally observed product under copper-catalyzed conditions. researchgate.net In the absence of a catalyst, uncatalyzed cycloadditions often show a lack of regioselectivity due to similar activation energies for the formation of both regioisomers. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (LUMO-HOMO) (eV) |

|---|---|---|---|

| N-(azidomethyl)phthalimide | -7.42 | -1.55 | 5.87 |

| N-prop-2-ynylphthalimide | -7.14 | -1.41 | 5.73 |

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of chemical reactions. numberanalytics.com While specific computational studies on the stereoselectivity of reactions involving N-(azidomethyl)phthalimide are not extensively documented, the derivatization of chiral molecules with a phthalimide group is a known strategy to enhance their chiroptical response. rsc.org This allows for the reliable determination of the absolute configuration of challenging substrates through the computational analysis of electronic circular dichroism (ECD) spectra. rsc.org This approach simplifies the conformational analysis required for the computational treatment, making the assignment of absolute configuration more straightforward and dependable. rsc.org

Computational Studies of Molecular Interactions

Computational methods are essential for studying the complex web of molecular interactions that dictate the behavior of chemical compounds in various environments. These studies range from analyzing binding mechanisms with biological receptors to characterizing the subtle non-covalent forces that govern crystal packing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmpas.com It is widely used in drug design to understand how a ligand, such as a phthalimide derivative, might interact with a biological target, typically a protein or nucleic acid. jmpas.commdpi.com While docking studies specifically featuring N-(azidomethyl)phthalimide as the primary ligand are not prominent, the broader class of phthalimide derivatives has been extensively studied, providing insight into their chemical binding mechanisms. mdpi.comnih.gov

These in silico studies investigate the binding affinity and interaction patterns of phthalimide-containing compounds with various protein active sites. mdpi.comnih.gov For example, N-substituted isoindoline-1,3-dione derivatives have been evaluated computationally as potential inhibitors of the TGF-β protein by targeting the ALK5 binding site. mdpi.com Similarly, novel phthalimide derivatives bearing a 1,2,3-triazole unit, structurally related to the products of N-(azidomethyl)phthalimide cycloadditions, were docked against key SARS-CoV-2 proteins. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jmchemsci.com The results, often expressed as binding energy, help in identifying promising candidates for further experimental validation. mdpi.comnih.gov

| Compound ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

|---|---|---|

| Reference Ligand | -6.18 | 29.32 |

| Compound 8a | -8.60 | 0.51 |

| Compound 8b | -8.80 | 0.36 |

| Compound 9a | -9.70 | 0.077 |

| Compound 9b | -8.70 | 0.43 |

Non-covalent interactions (NCIs) are fundamental to understanding the three-dimensional structure of molecules in the solid state. researchgate.net Hirshfeld surface analysis is a powerful computational method used to explore and visualize these interactions within a crystal lattice. nih.gov This technique maps various properties onto the molecular surface, with the normalized contact distance (d_norm) plot being particularly informative. nih.gov On a d_norm plot, red spots indicate intermolecular contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

For N-(azidomethyl)phthalimide, X-ray crystallography combined with theoretical analysis has revealed the presence of weak C–H⋯O intermolecular hydrogen bonds that contribute to the formation of its crystal network. researchgate.net More broadly, studies on related structures show that non-covalent interactions between azide groups and nearby oxygen atoms are a recurring structural motif. researchgate.net These azide-oxygen interactions, along with other weak forces like n→π* interactions, can play a decisive role in dictating the molecular conformation. researchgate.netsemanticscholar.org An n→π* interaction involves the delocalization of lone pair electrons from an oxygen or nitrogen atom into the antibonding (π*) orbital of a nearby carbonyl group or aromatic ring. semanticscholar.org Computational tools such as Natural Bond Orbital (NBO) analysis can further quantify the energetic contributions of these charge-transfer interactions. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| C–H⋯O Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. researchgate.net | Contributes to the stability of the crystal packing. researchgate.net |

| π⋯π Stacking | Attractive, non-covalent interactions between aromatic rings. nih.gov | Important for stabilizing crystal structures and in ligand-receptor binding. nih.gov |

| Azide-Oxygen Interaction | Close contacts between a nitrogen atom of the azide and an oxygen atom. researchgate.net | Can influence and dictate the syn conformation in molecules. researchgate.net |

| n→π* Interaction | Interaction between a lone-pair (n) orbital and an antibonding (π*) orbital. semanticscholar.org | Plays a significant role in the stability of protein backbones and other molecular structures. semanticscholar.org |

Future Research Trajectories and Emerging Opportunities for Phthalimide, N Azidomethyl

The chemical compound Phthalimide (B116566), N-(azidomethyl)-, serves as a versatile building block in organic synthesis, primarily valued for the dual reactivity of its phthalimide and azidomethyl functionalities. While established in its utility, ongoing research seeks to refine its synthesis, expand its reactive capabilities, and integrate it into modern chemical technologies. The future of N-(azidomethyl)phthalimide chemistry is poised for significant advancements, focusing on sustainability, catalytic efficiency, automation, rational design, and the expansion into new scientific domains.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(azidomethyl)phthalimide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., N-(bromomethyl)phthalimide) with sodium azide (NaN₃). The reaction is carried out in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted azide and byproducts. Efficiency can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of halide to NaN₃) and using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm product identity via H NMR (disappearance of CH₂Br signal at ~3.5 ppm and appearance of CH₂N₃ at ~3.2 ppm) and FT-IR (characteristic azide stretch at ~2100 cm⁻¹) .

Q. How can the thermal stability of N-(azidomethyl)phthalimide be assessed under experimental conditions?

- Methodology : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Differential scanning calorimetry (DSC) identifies phase transitions and exothermic decomposition events. For kinetic stability, monitor azide decomposition in solution (e.g., DMSO) via UV-Vis spectroscopy at 210–220 nm over 24–72 hours .

- Key Considerations : Azides are thermally sensitive; avoid temperatures >100°C in open systems. Decomposition pathways may release nitrogen gas, requiring pressure-controlled setups for safe handling .

Q. What spectroscopic techniques are critical for characterizing N-(azidomethyl)phthalimide?

- Core Techniques :

- H/C NMR : Assign peaks for the phthalimide aromatic protons (7.6–8.1 ppm) and azidomethyl group (CH₂N₃ at ~3.2 ppm).

- FT-IR : Confirm azide (2100 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from azide).

Advanced Research Questions

Q. How can N-(azidomethyl)phthalimide be integrated into photoredox catalytic cycles for C–N bond formation?

- Mechanistic Insight : The azide group participates in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). In photoredox systems (e.g., Ru(bpy)₃²⁺ or organic dyes), the compound acts as an azide radical precursor under visible light (450 nm). Pair with alkynes or phosphines for heterocycle synthesis .

- Experimental Design : Use a flow reactor with controlled light intensity (10–20 mW/cm²) and degassed solvents (MeCN/H₂O). Monitor reaction kinetics via in situ IR or Raman spectroscopy .

Q. What computational strategies predict the reactivity of N-(azidomethyl)phthalimide in bioorthogonal labeling?

- Approach : Perform DFT calculations (M06-2X/def2-TZVP) to model transition states for azide-alkyne cycloaddition. Solvent effects (PCM model for water) and steric hindrance from the phthalimide ring are critical. Molecular docking studies (AutoDock Vina) assess compatibility with biological targets (e.g., proteins or DNA) .

- Validation : Compare computed activation energies (ΔG‡) with experimental rate constants from stopped-flow spectroscopy .

Q. How does the electronic structure of N-(azidomethyl)phthalimide influence its antimycobacterial activity?

- Hypothesis Testing : Synthesize derivatives with electron-withdrawing/donating substituents on the phthalimide ring (e.g., –NO₂, –OCH₃). Evaluate minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Correlate activity with Hammett σ constants and frontier molecular orbital (FMO) energies from DFT .

- Data Interpretation : Enhanced activity with electron-withdrawing groups suggests redox-mediated mechanisms (e.g., disruption of bacterial electron transport chains) .

Q. What strategies resolve contradictions in reported degradation rates of N-(azidomethyl)phthalimide under basic conditions?

- Troubleshooting : Replicate experiments under standardized pH (e.g., 0.1 M NaOH) and temperature (25°C). Use H NMR to track degradation products (e.g., phthalic acid). Address discrepancies by controlling trace metal ions (e.g., Cu²⁺ accelerates azide decomposition) or oxygen levels (degas solutions with N₂) .

- Advanced Analysis : Apply multivariate regression to identify dominant degradation pathways (hydrolysis vs. radical-mediated cleavage) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。